1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol

Beschreibung

Eigenschaften

Molekularformel |

C53H96O6 |

|---|---|

Molekulargewicht |

829.3 g/mol |

IUPAC-Name |

1,3-bis[[(Z)-hexadec-9-enoyl]oxy]propan-2-yl (Z)-octadec-11-enoate |

InChI |

InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h19-24,50H,4-18,25-49H2,1-3H3/b22-19-,23-20-,24-21- |

InChI-Schlüssel |

CTVQVPZGEHHSBY-BUTYCLJRSA-N |

Isomerische SMILES |

CCCCCC/C=C\CCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC |

Kanonische SMILES |

CCCCCCC=CCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCCCCCC=CCCCCCC |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Palmitolein-2-vaccenate: Structure, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of the triacylglycerol (TAG) 1,3-Palmitolein-2-vaccenate, a lipid molecule of interest in the fields of biochemistry, nutrition, and drug development. While specific research on this particular TAG is nascent, this document synthesizes established principles of lipid chemistry, enzymology, and analytical science to detail its chemical structure, stereochemistry, and physicochemical properties. We will explore methodologies for its targeted synthesis utilizing regiospecific enzymes and delve into advanced analytical techniques, primarily mass spectrometry, for its unambiguous identification and quantification. Furthermore, the biological significance of its defined stereochemical arrangement will be discussed in the context of lipid metabolism and its potential physiological implications. This guide is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this specific structured lipid.

Introduction to Structured Triacylglycerols

Triacylglycerols (TAGs) are the primary constituents of fats and oils, serving as a major energy reserve in eukaryotes.[1] Their fundamental structure consists of a glycerol backbone esterified to three fatty acids.[1] The specific fatty acids and their positional distribution on the glycerol backbone (sn-1, sn-2, and sn-3) define the TAG's chemical and physical properties, as well as its metabolic fate.[2][3]

"Structured lipids" are TAGs that have been modified to alter the composition and/or positional distribution of their fatty acids, often to confer specific nutritional or physiological benefits.[2] 1,3-Palmitolein-2-vaccenate is a structured TAG containing two molecules of palmitoleic acid and one molecule of vaccenic acid. The nomenclature specifies that the palmitoleoyl moieties are located at the sn-1 and sn-3 positions, while the vaccenoyl moiety is at the sn-2 position. Understanding the precise chemical architecture of such molecules is paramount for elucidating their biological function and for their potential application in therapeutic and nutritional contexts.

Chemical Structure and Properties

The chemical identity of 1,3-Palmitolein-2-vaccenate is defined by its constituent fatty acids and their stereospecific placement on the glycerol backbone.

Constituent Fatty Acids

-

Palmitoleic Acid: A monounsaturated omega-7 fatty acid with the chemical formula C₁₆H₃₀O₂. Its systematic name is (9Z)-hexadec-9-enoic acid. Palmitoleic acid is a common component of human adipose tissue glycerides and is found in higher concentrations in the liver.[4] It is biosynthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1.[4]

-

Vaccenic Acid: A monounsaturated fatty acid with the chemical formula C₁₈H₃₄O₂. It is a naturally occurring trans-fatty acid, with its most common isomer being (11E)-octadec-11-enoic acid. Vaccenic acid is the predominant trans fatty acid in the fat of ruminants and in dairy products.[5] It can also be synthesized in humans through the elongation of palmitoleic acid.

Stereochemistry and Physicochemical Properties

The full chemical name of 1,3-Palmitolein-2-vaccenate, assuming the common isomers of the fatty acids, is sn-1,3-Dipalmitoleoyl-sn-2-vaccenoyl-glycerol . The "sn" (stereospecifically numbered) designation is crucial as it denotes a specific stereoisomer.

| Property | Value | Source |

| Molecular Formula | C₅₃H₉₆O₆ | Inferred |

| Molecular Weight | 829.33 g/mol | Inferred |

The asymmetrical arrangement of two different fatty acids on the glycerol backbone prevents the formation of a highly ordered, stable crystal structure. This influences the physical properties of the fat, such as its melting point and texture.[5]

Biosynthesis and Metabolism

While a specific biosynthetic pathway for 1,3-Palmitolein-2-vaccenate has not been explicitly detailed in the literature, its formation can be inferred from the known pathways of TAG synthesis.[6]

Biosynthesis

The primary pathway for TAG synthesis is the Kennedy pathway, which involves the sequential acylation of a glycerol-3-phosphate backbone.[6] The enzymes responsible for this process, glycerol-3-phosphate acyltransferase (GPAT) and acylglycerophosphate acyltransferase (AGPAT), exhibit substrate specificity that can influence the final fatty acid composition and positional distribution within the TAG molecule.[6]

The formation of 1,3-Palmitolein-2-vaccenate would require the availability of palmitoleoyl-CoA and vaccenoyl-CoA. Palmitoleoyl-CoA is produced through the desaturation of palmitoyl-CoA. Vaccenoyl-CoA can be derived from the diet or through the elongation of palmitoleoyl-CoA. The specific acyltransferases would then incorporate these fatty acids onto the glycerol backbone in the designated positions.

Metabolism

The metabolic fate of dietary TAGs is significantly influenced by their stereochemical structure.[2] During digestion in the small intestine, pancreatic lipase preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions.[2] This results in the formation of two free fatty acids (in this case, palmitoleic acid) and a 2-monoacyl-sn-glycerol (sn-2-vaccenoyl-glycerol).[2] The 2-monoacylglycerol is readily absorbed by enterocytes and subsequently re-esterified to form new TAGs for transport in chylomicrons.[2] This positional specificity of pancreatic lipase means that the fatty acid at the sn-2 position is more likely to be absorbed as a monoacylglycerol.[2]

Methodologies for Synthesis and Analysis

The precise synthesis and analysis of specific TAG isomers like 1,3-Palmitolein-2-vaccenate are crucial for research into their biological activities.

Chemoenzymatic Synthesis

The targeted synthesis of structured TAGs is most effectively achieved through enzymatic methods, which offer high regiospecificity.[7][8] A common strategy involves a two-step process:

-

Formation of the sn-2 Monoacylglycerol Backbone: This can be achieved through the alcoholysis of a triacylglycerol rich in the desired sn-2 fatty acid (in this case, trivaccenin, if available) using a sn-1,3 specific lipase. This selectively removes the fatty acids at the sn-1 and sn-3 positions, leaving the sn-2 monoacylglycerol.

-

Esterification with the sn-1 and sn-3 Fatty Acids: The purified sn-2-vaccenoyl-glycerol is then esterified with an excess of palmitoleic acid (or its activated form, such as a fatty acid ester) using a sn-1,3 specific lipase. This directs the palmitoleic acid to the outer positions of the glycerol backbone.

Analytical Characterization

The unambiguous identification and quantification of TAG isomers require advanced analytical techniques, with mass spectrometry (MS) being the method of choice.[9]

Reverse-phase liquid chromatography (RPLC) is commonly used to separate TAGs based on their partition number (PN = CN - 2 x DB, where CN is the carbon number and DB is the number of double bonds). However, RPLC alone cannot distinguish between regioisomers. Coupling RPLC with tandem mass spectrometry (MS/MS) allows for the differentiation of isomers based on their fragmentation patterns.[4][10]

When a TAG molecule is subjected to collision-induced dissociation (CID) in a mass spectrometer, it fragments in a predictable manner. The primary fragmentation pathway involves the neutral loss of a fatty acid as a free fatty acid or a ketene. The relative abundance of the fragment ions corresponding to the loss of fatty acids from the sn-1/3 versus the sn-2 position can be used to identify the regioisomeric structure.[10][11]

For 1,3-Palmitolein-2-vaccenate, the MS/MS spectrum would be expected to show a more intense fragment ion corresponding to the loss of palmitoleic acid (from the sn-1 or sn-3 position) compared to the fragment ion for the loss of vaccenic acid (from the sn-2 position).

Accurate quantification of specific TAG isomers in complex biological matrices, such as human milk or plasma, is challenging.[5][12] It typically requires the use of stable isotope-labeled internal standards and the development of validated analytical methods, often employing techniques like multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.[9] While methods for quantifying similar structured TAGs like 1,3-dioleoyl-2-palmitoylglycerol (OPO) have been developed, a specific validated method for 1,3-Palmitolein-2-vaccenate is not yet established in the literature.[13][14][15][16]

Biological Significance and Future Perspectives

The positional distribution of fatty acids in TAGs has significant biological implications.[2] The preferential absorption of the sn-2 fatty acid as a 2-monoacylglycerol can influence the fatty acid composition of tissues and the subsequent metabolic pathways they enter.[2]

For instance, vaccenic acid is a precursor to conjugated linoleic acid (CLA), which has been associated with various health benefits.[5] The delivery of vaccenic acid to the sn-2 position may therefore impact its bioavailability and conversion to CLA.

Further research is warranted to elucidate the specific biological roles of 1,3-Palmitolein-2-vaccenate. This includes:

-

Occurrence in Nature: Comprehensive lipidomic studies are needed to quantify the abundance of this specific TAG in various natural sources, particularly in human milk and dairy products.

-

Metabolic Fate: Tracer studies could be employed to follow the absorption, tissue distribution, and metabolic conversion of 1,3-Palmitolein-2-vaccenate.

-

Physiological Effects: Investigating the impact of dietary supplementation with this structured TAG on various physiological parameters, such as plasma lipid profiles, inflammatory markers, and gut microbiota composition, would provide valuable insights into its potential health benefits.

Conclusion

1,3-Palmitolein-2-vaccenate represents a specific structured triacylglycerol with a defined stereochemical architecture. While direct research on this molecule is limited, a comprehensive understanding of its chemical nature, synthesis, and analysis can be derived from established principles of lipid science. The methodologies outlined in this guide provide a framework for its chemoenzymatic synthesis and analytical characterization. Future research focusing on the biological occurrence and physiological effects of 1,3-Palmitolein-2-vaccenate will be crucial in uncovering its potential role in nutrition and health.

References

- 1. utupub.fi [utupub.fi]

- 2. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Triacylglycerol regioisomers in human milk resolved with an algorithmic novel electrospray ionization tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural identification of triacylglycerol isomers using electron impact excitation of ions from organics (EIEIO) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Quantification of phospholipids and glycerides in human milk using ultra-performance liquid chromatography with quadrupole-time-of-flight mass spectrometry [frontiersin.org]

- 13. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1,3-Dioleoyl-2-palmitoyl-glycerol and 1-oleoyl-2-palmitoyl-3-linoleoyl-glycerol: Structure-function relationship, triacylglycerols preparation, nutrition value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]

TG(16:1/18:1/16:1) physical properties

An In-Depth Technical Guide to the Physical Properties of TG(16:1/18:1/16:1) (1,3-Dipalmitoleoyl-2-oleoyl-glycerol)

Introduction

Triglycerides (TGs), the primary components of fats and oils, are critical molecules in nutrition, cellular metabolism, and pharmaceutical formulations. Their physical properties, which are dictated by the nature and arrangement of their constituent fatty acid chains, govern their functionality in various applications. This guide provides a comprehensive technical overview of the physical properties of a specific mixed-acid, symmetrical triglyceride: TG(16:1/18:1/16:1), also known as 1,3-dipalmitoleoyl-2-oleoyl-glycerol.

This molecule consists of a glycerol backbone esterified with two palmitoleic acid (16:1) chains at the sn-1 and sn-3 positions and one oleic acid (18:1) chain at the sn-2 position. The presence of unsaturated fatty acids at all three positions suggests a lower melting point and complex polymorphic behavior compared to its saturated counterparts. Understanding these characteristics is paramount for researchers in drug delivery, where lipid excipients are used to enhance solubility and bioavailability, and for scientists in food technology and materials science.

While specific experimental data for TG(16:1/18:1/16:1) is limited in publicly available literature, this guide will provide a robust framework for its characterization. We will draw upon established principles of lipid chemistry and data from the closely related saturated analogue, TG(16:0/18:1/16:0) (1,3-dipalmitoyl-2-oleoyl-glycerol, POP), to infer and explain the expected properties and analytical approaches.

Part 1: Molecular and Chemical Properties

Chemical Structure and Nomenclature

The fundamental identity of TG(16:1/18:1/16:1) is defined by its molecular structure. The systematic nomenclature and key identifiers for its saturated analogue, TG(16:0/18:1/16:0), are well-documented and provide a basis for understanding the target molecule.

| Identifier | Value for TG(16:0/18:1/16:0) | Expected Value for TG(16:1/18:1/16:1) |

| IUPAC Name | 1,3-di(hexadecanoyloxy)propan-2-yl (Z)-octadec-9-enoate[1] | 1,3-di[(Z)-hexadec-9-enoyloxy]propan-2-yl (Z)-octadec-9-enoate |

| Synonyms | 1,3-Dipalmitoyl-2-oleoyl-glycerol; POP; 1,3-Palmitin-2-Olein; TG(16:0/18:1/16:0)[2][3] | 1,3-Dipalmitoleoyl-2-oleoyl-glycerol; PlOPl; TG(16:1/18:1/16:1) |

| CAS Number | 2190-25-2[1][2][3][4] | Not readily available |

| Molecular Formula | C₅₃H₁₀₀O₆[1][2][3] | C₅₃H₉₆O₆ |

| Molecular Weight | 833.4 g/mol [1][2][3] | ~829.3 g/mol |

Synthesis of Asymmetrical Triglycerides

The controlled synthesis of a specific mixed-acid triglyceride like TG(16:1/18:1/16:1) is crucial for obtaining a pure sample for physical property characterization. Chemoenzymatic methods are often employed to achieve high regioselectivity. A common strategy involves a multi-step process that leverages sn-1,3-specific lipases.[5][6][7]

Part 2: Core Physical Properties

Physical State and Solubility

Based on its structure, TG(16:1/18:1/16:1) is expected to be a liquid or a low-melting solid at room temperature. The presence of three unsaturated fatty acids introduces kinks in the acyl chains, which disrupts efficient crystal packing and lowers the melting point compared to saturated or partially saturated triglycerides.[8]

The solubility of triglycerides is generally low in polar solvents and high in nonpolar organic solvents. The solubility profile for the saturated analogue, TG(16:0/18:1/16:0), provides a useful reference.

| Solvent | Solubility of TG(16:0/18:1/16:0) |

| DMF | 2 mg/ml[2] |

| DMSO | Partially soluble[2] |

| Ethanol | 2 mg/ml[2] |

| Chloroform | Slightly soluble[9] |

| Ethyl Acetate | Slightly soluble[9] |

| Methanol | Slightly soluble[9] |

Thermal Properties and Polymorphism

Triglycerides are well-known for their ability to exist in multiple crystalline forms, a phenomenon known as polymorphism.[8][10] The three main polymorphs are α (alpha), β' (beta-prime), and β (beta), each with a distinct crystal packing, melting point, and stability. The transitions between these forms are typically monotropic, proceeding from the least stable to the most stable form.[11]

-

α Form: The least stable polymorph with the lowest melting point. It is formed upon rapid cooling from the melt.

-

β' Form: Has intermediate stability and is often desired in food products for its smooth texture.

-

β Form: The most stable polymorph with the highest melting point and most compact crystal lattice.

The introduction of cis-double bonds in all three acyl chains of TG(16:1/18:1/16:1) would likely hinder the formation of the highly ordered β form, making the β' polymorph potentially the most stable observed form.[12]

Part 3: Advanced Characterization Techniques and Protocols

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for investigating the melting and crystallization behavior of triglycerides. It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, enthalpies of fusion, and the observation of polymorphic transitions.[13]

Experimental Protocol: DSC Analysis of Triglyceride Polymorphism [14]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified TG(16:1/18:1/16:1) sample into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of material. Prepare an identical empty, sealed pan to serve as a reference.

-

Thermal Program Execution: a. Load the sample and reference pans into the DSC cell. b. Equilibrate the sample at a temperature well above its expected melting point (e.g., 60 °C) and hold for 5-10 minutes to erase any prior thermal history. c. Cool the sample at a controlled rate (e.g., 5 °C/min) to a low temperature (e.g., -80 °C) to observe crystallization. d. Hold at the low temperature for 5 minutes to ensure complete crystallization. e. Heat the sample at a controlled rate (e.g., 5 °C/min) back to the starting temperature (60 °C) to observe the melting of the formed polymorphs.

-

Data Analysis: Analyze the resulting thermogram from the heating scan. The peak temperature of an endotherm corresponds to the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion. Multiple peaks may be observed, indicating the presence and melting of different polymorphs.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the fatty acid composition of triglycerides. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of individual TG species in a mixture. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent molecule and analyzing the resulting daughter ions.[15][16]

Experimental Protocol: LC-MS/MS Analysis of Triglycerides [17][18]

-

Sample Preparation (Lipid Extraction): a. If the TG is in a complex matrix, perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method). b. Dry the extracted lipids under a stream of nitrogen. c. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol:acetonitrile 90:10).

-

LC Separation:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: A suitable gradient from Mobile Phase A to B is used to separate the triglycerides.

-

-

MS Detection (ESI-MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+). The formation of ammonium adducts ([M+NH₄]⁺) is common.

-

Precursor Ion Scan: Scan for the [M+NH₄]⁺ ion of TG(16:1/18:1/16:1) (expected m/z ~847.8).

-

Product Ion Scan (MS/MS): Fragment the precursor ion. The characteristic fragmentation pattern involves the neutral loss of each fatty acid chain, allowing for the confirmation of the constituent fatty acids (palmitoleic and oleic acid).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. ¹H NMR can be used to determine the ratio of different types of protons (e.g., olefinic, methylene, methyl), while ¹³C NMR can identify the carbon atoms in the glycerol backbone and the acyl chains, helping to confirm the positional distribution of the fatty acids.[19][20]

Experimental Protocol: ¹H and ¹³C NMR of Triglycerides [21]

-

Sample Preparation: Dissolve an accurately weighed amount of the purified TG (approx. 10-20 mg) in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Key signals to observe include: olefinic protons (~5.3-5.4 ppm), the glycerol backbone methine proton (~5.25 ppm) and methylene protons (~4.1-4.3 ppm), and various acyl chain protons.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Key signals include: ester carbonyl carbons (~172-174 ppm), olefinic carbons (~128-130 ppm), and glycerol backbone carbons (~62-70 ppm). The chemical shifts of the glycerol carbons are sensitive to the attached fatty acids, aiding in positional analysis.

-

-

Data Analysis: Integrate the signals in the ¹H spectrum to determine the relative ratios of different proton types. Analyze the chemical shifts in the ¹³C spectrum to confirm the structure and purity.

X-ray Diffraction (XRD)

Powder XRD is the definitive technique for identifying the polymorphic form of a crystalline triglyceride. The diffraction pattern provides information on the packing of the molecules (short spacings) and the lamellar stacking (long spacings).[11][22]

-

Short Spacings: Indicate the sub-cell structure of the acyl chain packing.

-

α form: A single strong reflection around 4.15 Å.

-

β' form: Two strong reflections around 4.2 Å and 3.8 Å.

-

β form: A strong reflection around 4.6 Å.

-

-

Long Spacings: Relate to the length of the triglyceride molecules in the crystal lattice (e.g., double or triple chain length packing).

Experimental Protocol: Powder XRD Analysis of Triglycerides [23]

-

Sample Preparation: The sample's thermal history must be carefully controlled to obtain the desired polymorph. The triglyceride can be crystallized from the melt by cooling at a specific rate or from a solvent. The crystallized sample is then finely ground to a powder.

-

Data Acquisition:

-

Mount the powdered sample in a sample holder.

-

Use a powder diffractometer with a Cu Kα radiation source.

-

Scan a range of 2θ angles to cover both the long-spacing region (low angles, e.g., 1-10°) and the short-spacing region (high angles, e.g., 15-25°).

-

-

Data Analysis: Analyze the positions (d-spacings) and intensities of the diffraction peaks. Compare the short-spacing pattern to known values for α, β', and β polymorphs to identify the crystalline form. Analyze the long-spacing pattern to determine the lamellar stacking arrangement.

Conclusion

The physical properties of TG(16:1/18:1/16:1) are governed by its unique symmetrical, tri-unsaturated structure. While direct experimental data remains scarce, this guide establishes a comprehensive framework for its characterization based on established analytical principles and data from analogous compounds. The presence of three double bonds is expected to result in a low melting point and a preference for the β' polymorphic form. The detailed protocols provided for DSC, MS, NMR, and XRD analysis will enable researchers to systematically investigate these properties, paving the way for the rational design of lipid-based systems in pharmaceuticals, food science, and beyond.

References

- 1. 1,3-Dipalmitoyl-2-oleoylglycerol | C53H100O6 | CID 11308890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dipalmitoyl-2-Oleoyl Glycerol | CAS 2190-25-2 | Cayman Chemical | Biomol.de [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 1,3-Dipalmitoyl-2-oleoyl Glycerol | CymitQuimica [cymitquimica.com]

- 5. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Triglyceride - Wikipedia [en.wikipedia.org]

- 9. Cas 1716-07-0,1,3-DIOLEOYL-2-PALMITOYL-GLYCEROL | lookchem [lookchem.com]

- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 11. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. lcms.cz [lcms.cz]

- 19. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Crystallization Properties of Dietary Lipids Characterized by X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Natural Sources of 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sourcing of the specific triacylglycerol (TAG), 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol. Direct, abundant natural sources of this molecule are not prominently documented in scientific literature. Therefore, this guide adopts a foundational approach, beginning with an in-depth analysis of its constituent fatty acids: palmitoleic acid (16:1n-7) and cis-vaccenic acid (18:1n-7). By identifying natural oils rich in these precursors, we infer potential, albeit likely trace, sources of the target TAG. The core of this document is dedicated to the sophisticated analytical methodologies required to isolate, identify, and characterize such a specific molecular species from complex lipid matrices. This guide is intended to equip researchers with the scientific rationale and practical protocols necessary to investigate and potentially isolate this compound from natural sources.

Introduction: Deconstructing the Target Molecule

This compound is a specific triacylglycerol composed of a glycerol backbone esterified with two molecules of palmitoleic acid at the sn-1 and sn-3 positions, and one molecule of 11(Z)-octadecenoic acid (cis-vaccenic acid) at the sn-2 position. The precise stereochemistry of this TAG dictates its unique physicochemical properties and potential biological activities. Given its obscurity in common natural fats and oils, a direct search for its sources is challenging. A more pragmatic, scientific approach involves identifying sources where its constituent fatty acids are present and then employing advanced analytical techniques for its isolation and characterization.

Constituent Fatty Acids: The Building Blocks

-

Palmitoleic Acid (C16:1 n-7): An omega-7 monounsaturated fatty acid, recognized for its role as a lipokine.[1] It is biosynthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1.[1]

-

cis-Vaccenic Acid (C18:1 n-7 or 11(Z)-Octadecenoic Acid): An omega-7 monounsaturated fatty acid that can be formed through the elongation of palmitoleic acid.[2] It is a positional isomer of oleic acid and a stereoisomer of vaccenic acid (trans-11-octadecenoic acid) found in ruminant fats.

Potential Natural Sources: An Inferential Approach

The co-occurrence of both palmitoleic acid and cis-vaccenic acid is the primary indicator for potential, trace amounts of this compound. Based on available literature, the following natural oils are the most promising candidates for investigation.

| Natural Source | Palmitoleic Acid Content (%) | cis-Vaccenic Acid Content (%) | Key References |

| Macadamia Nut Oil | 17-20% | Not typically reported, but elongation from palmitoleic acid is plausible. | [1][3][4] |

| Sea Buckthorn Oil | Pulp Oil: 19-42% | Present in seed oil, with potential for co-occurrence in total berry oil. | [1][5][6][7] |

| Pitaya (Dragon Fruit) Seed Oil | ~1% | ~3% | [8] |

| Ruminant Milk Fat | Variable, lower than plant sources | Vaccenic acid (trans isomer) is significant (~2.7%), cis isomer is less common. | [9] |

Expert Insight: While macadamia and sea buckthorn oils are rich in palmitoleic acid, the concentration of cis-vaccenic acid is less certain and may be low. The biosynthetic pathways for TAG assembly will ultimately determine if and how these fatty acids are incorporated into the specific 1,3-dipalmitoleoyl-2-cis-vaccenoyl glycerol structure. Therefore, any attempt to source this TAG naturally must be viewed as an exploratory research endeavor.

Biosynthesis of this compound: A Mechanistic Overview

The formation of this specific TAG is dependent on a series of enzymatic reactions within the endoplasmic reticulum. The Kennedy pathway is the primary route for TAG synthesis.[10]

Caption: Simplified Kennedy Pathway for TAG Biosynthesis.

For the synthesis of our target molecule, specific acyltransferases with preferences for palmitoleoyl-CoA at the sn-1 and sn-3 positions, and cis-vaccenoyl-CoA at the sn-2 position, would be required. The relative abundance of these fatty acyl-CoAs and the specificity of the glycerol-3-phosphate acyltransferase (GPAT), acylglycerophosphate acyltransferase (AGPAT), and diacylglycerol acyltransferase (DGAT) enzymes are the determining factors.[10]

Technical Protocols for Isolation and Characterization

The isolation and identification of a specific, low-abundance TAG is a multi-step process requiring a combination of chromatographic and spectroscopic techniques.

Extraction of Total Lipids

A robust extraction method is critical to ensure the quantitative recovery of TAGs without degradation.

Protocol: Modified Folch Extraction

-

Homogenization: Homogenize 1 part of the sample (e.g., ground macadamia nuts or sea buckthorn berries) with 20 parts of a chloroform:methanol (2:1, v/v) mixture.

-

Agitation: Agitate the mixture vigorously for 15-20 minutes at room temperature.

-

Phase Separation: Add 0.25 volumes of 0.9% aqueous NaCl solution. Vortex and centrifuge to achieve clear phase separation.

-

Collection: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.

-

Drying: Dry the lipid extract under a stream of nitrogen.

-

Storage: Store the dried lipid extract at -20°C under a nitrogen atmosphere to prevent oxidation.

Caption: Workflow for Total Lipid Extraction.

Fractionation and Purification of Triacylglycerols

The crude lipid extract needs to be fractionated to isolate the TAGs from other lipid classes.

Protocol: Solid-Phase Extraction (SPE)

-

Column Preparation: Condition a silica gel SPE cartridge with hexane.

-

Sample Loading: Dissolve the dried lipid extract in a minimal volume of hexane and load it onto the cartridge.

-

Elution of Neutral Lipids: Elute the neutral lipids, including TAGs, with a hexane:diethyl ether (9:1, v/v) mixture.

-

Elution of Polar Lipids: Elute more polar lipids with solvents of increasing polarity (e.g., chloroform, methanol).

-

Collection and Analysis: Collect the neutral lipid fraction and confirm the presence of TAGs by thin-layer chromatography (TLC).[11]

High-Performance Liquid Chromatography (HPLC) for TAG Separation

Reversed-phase HPLC is a powerful technique for separating individual TAG species based on their partition number (PN), which is related to the number of carbon atoms and double bonds in the fatty acid chains.

Protocol: Reversed-Phase HPLC of TAGs [11]

-

Column: Two C18 reversed-phase columns in series.

-

Mobile Phase: A gradient of acetonitrile and isopropanol.

-

Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

-

Procedure:

-

Dissolve the purified TAG fraction in the initial mobile phase.

-

Inject the sample onto the HPLC system.

-

Run a solvent gradient to elute TAGs with increasing PN.

-

Collect fractions corresponding to the expected elution time of the target TAG.

-

Stereospecific Analysis for Structural Confirmation

To confirm the precise positional distribution of the fatty acids on the glycerol backbone, a stereospecific analysis is mandatory.

Protocol: Enzymatic Hydrolysis with Pancreatic Lipase [12]

-

Hydrolysis: Incubate the isolated TAG fraction with pancreatic lipase, which specifically hydrolyzes fatty acids from the sn-1 and sn-3 positions.

-

Products: This reaction yields free fatty acids from the sn-1 and sn-3 positions and 2-monoacylglycerols (2-MAGs).

-

Separation: Separate the reaction products using TLC or SPE.

-

Analysis:

-

Analyze the fatty acid composition of the free fatty acids (representing the original sn-1 and sn-3 positions) by gas chromatography-mass spectrometry (GC-MS) after methylation.

-

Analyze the fatty acid composition of the 2-MAGs (representing the original sn-2 position) by GC-MS after methylation.

-

Causality in Experimental Choices: The use of pancreatic lipase is crucial because of its regiospecificity for the primary positions (sn-1 and sn-3), leaving the sn-2 position intact. This allows for the unambiguous determination of the fatty acid at the sn-2 position.[12]

Caption: Stereospecific Analysis Workflow.

Concluding Remarks

The natural sourcing of this compound is a challenging endeavor that requires a hypothesis-driven approach based on the known distribution of its constituent fatty acids. Macadamia nut oil and sea buckthorn oil represent the most promising starting materials for such an investigation. The successful isolation and characterization of this specific TAG hinge on the meticulous application of advanced lipidomic techniques, including multi-step chromatographic purification and regiospecific enzymatic analysis. This guide provides the foundational knowledge and detailed protocols to empower researchers in this specialized area of lipid science.

References

- 1. Palmitoleic Acid | Rupa Health [rupahealth.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Macadamia oil - Wikipedia [en.wikipedia.org]

- 5. Fatty Acid Composition of Developing Sea Buckthorn (Hippophae rhamnoides L.) Berry and the Transcriptome of the Mature Seed - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stratiaskin.com [stratiaskin.com]

- 7. Analysis of Palmitoleic Acid, Palmitoleic Acid Content of Biomass, Palmitoleic Acid Content of Seaweed, Palmitoleic Acid Content of Algae - Celignis Biomass Analysis Laboratory [celignis.com]

- 8. Pitaya - Wikipedia [en.wikipedia.org]

- 9. Fatty acids in bovine milk fat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aocs.org [aocs.org]

biosynthesis of 1,3-Palmitolein-2-vaccenate in organisms

An In-depth Technical Guide to the Biosynthesis of 1,3-Palmitolein-2-vaccenate

Abstract

Triacylglycerols (TAGs) are the primary form of energy storage in most eukaryotic organisms and consist of a glycerol backbone esterified with three fatty acids. The specific positioning of these fatty acids on the glycerol molecule, known as regiospecificity, significantly influences the physicochemical and metabolic properties of the TAG. This guide provides a detailed technical overview of the biosynthetic pathways leading to the formation of a specific triacylglycerol, 1,3-Palmitolein-2-vaccenate. We will explore the enzymatic machinery, precursor synthesis, and the critical role of acyltransferase substrate specificity in dictating the final molecular structure. This document is intended for researchers, scientists, and drug development professionals engaged in lipid metabolism, metabolic engineering, and nutritional science.

Introduction to 1,3-Palmitolein-2-vaccenate

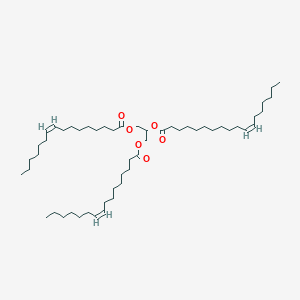

1,3-Palmitolein-2-vaccenate is a mixed-acid triacylglycerol. Its structure consists of a glycerol backbone where the sn-1 and sn-3 positions are esterified with palmitoleic acid (16:1n-7), and the sn-2 position is esterified with vaccenic acid (18:1n-7).

-

Palmitoleic Acid (16:1n-7): An omega-7 monounsaturated fatty acid biosynthesized from palmitic acid by the enzyme Stearoyl-CoA desaturase-1 (SCD1).[1] It is increasingly recognized for its role as a lipokine, with potential benefits in improving insulin sensitivity and reducing inflammation.[1][2]

-

Vaccenic Acid (18:1n-7): Another omega-7 monounsaturated fatty acid. In many organisms, it is formed through the elongation of palmitoleic acid. In some bacteria, it can be synthesized via an anaerobic pathway.[3][4]

The specific arrangement of these fatty acids in 1,3-Palmitolein-2-vaccenate is critical. The fatty acid at the sn-2 position is preferentially conserved during digestion and absorption, leading to the formation of 2-monoacylglycerols. Therefore, the metabolic fate and physiological impact of this TAG are directly linked to its defined structure. Understanding its biosynthesis is crucial for applications ranging from developing specialized nutritional formulas to engineering oilseed crops for high-value lipid production.[5][6][7]

Core Biosynthetic Pathways

The synthesis of TAGs in most organisms is predominantly accomplished via the de novo pathway known as the Kennedy pathway, or sn-glycerol-3-phosphate pathway.[8][9][10] This pathway occurs primarily in the endoplasmic reticulum (ER) and involves a sequence of four enzymatic acylation and dephosphorylation steps.[8] An alternative, acyl-CoA-independent pathway involving the enzyme phospholipid:diacylglycerol acyltransferase (PDAT) also contributes to TAG synthesis in certain organisms and conditions.[11]

Synthesis of Precursors

The biosynthesis of 1,3-Palmitolein-2-vaccenate is contingent on the availability of two key precursors: the glycerol backbone and the specific fatty acyl-CoAs.

-

Glycerol-3-Phosphate (G3P): The glycerol backbone is primarily derived from the glycolysis intermediate, dihydroxyacetone phosphate (DHAP), which is reduced by G3P dehydrogenase.[9][12] Alternatively, in tissues like the liver, free glycerol can be phosphorylated by glycerol kinase.[13]

-

Palmitoleoyl-CoA: Palmitic acid (16:0), the product of de novo fatty acid synthesis, is desaturated by Stearoyl-CoA Desaturase (SCD) at the Δ9 position to produce palmitoleic acid (16:1n-7).[1][2] This fatty acid is then activated to Palmitoleoyl-CoA by an acyl-CoA synthetase.

-

Vaccenoyl-CoA: Vaccenic acid (18:1n-7) is typically synthesized by the elongation of palmitoleic acid, a process involving the addition of a two-carbon unit from malonyl-CoA. In some bacteria, anaerobic pathways can also produce vaccenic acid.[3][4] The resulting fatty acid is subsequently activated to Vaccenoyl-CoA.

The Acyl-CoA Dependent Kennedy Pathway

The assembly of the TAG molecule proceeds through four key enzymatic steps. The regiospecificity of 1,3-Palmitolein-2-vaccenate is determined by the substrate selectivity of the acyltransferases in steps 2 and 4.

Step 1: Formation of Lysophosphatidic Acid (LPA) Glycerol-3-phosphate is acylated at the sn-1 position with a fatty acyl-CoA. This reaction is catalyzed by glycerol-3-phosphate acyltransferase (GPAT) .[9][14] For the synthesis of our target molecule, GPAT would utilize Palmitoleoyl-CoA.

G3P + Palmitoleoyl-CoA → 1-Palmitoleoyl-sn-glycerol-3-phosphate (LPA) + CoA

Step 2: Formation of Phosphatidic Acid (PA) The LPA formed in the first step is then acylated at the sn-2 position by lysophosphatidic acid acyltransferase (LPAAT) , also known as acylglycerophosphate acyltransferase (AGPAT).[9][14] The selectivity of this enzyme is paramount. To produce the desired TAG, the LPAAT isoform must exhibit a strong preference for Vaccenoyl-CoA.

1-Palmitoleoyl-sn-glycerol-3-phosphate + Vaccenoyl-CoA → 1-Palmitoleoyl-2-vaccenoyl-sn-glycerol-3-phosphate (PA) + CoA

Step 3: Formation of Diacylglycerol (DAG) The phosphate group is removed from the sn-3 position of phosphatidic acid by phosphatidic acid phosphatase (PAP) to yield diacylglycerol (DAG).[9][14]

1-Palmitoleoyl-2-vaccenoyl-sn-glycerol-3-phosphate → 1-Palmitoleoyl-2-vaccenoyl-sn-glycerol (DAG) + Pi

Step 4: Formation of Triacylglycerol (TAG) This is the final and only committed step in TAG biosynthesis. The DAG is acylated at the sn-3 position by diacylglycerol acyltransferase (DGAT) .[15][14] Similar to LPAAT, the DGAT enzyme must show specificity for Palmitoleoyl-CoA to complete the synthesis of 1,3-Palmitolein-2-vaccenate.

1-Palmitoleoyl-2-vaccenoyl-sn-glycerol + Palmitoleoyl-CoA → 1,3-Palmitolein-2-vaccenate + CoA

Diagram: Kennedy Pathway for 1,3-Palmitolein-2-vaccenate Biosynthesis

Caption: The Kennedy Pathway for the specific synthesis of 1,3-Palmitolein-2-vaccenate.

The Acyl-CoA Independent PDAT Pathway

In plants and yeast, an alternative final step exists, catalyzed by phospholipid:diacylglycerol acyltransferase (PDAT) .[11][16] This enzyme transfers a fatty acid from the sn-2 position of a phospholipid, such as phosphatidylcholine (PC), to the sn-3 position of DAG.

DAG + Phospholipid (with Palmitoleate at sn-2) → 1,3-Palmitolein-2-vaccenate + Lysophospholipid

The contribution of PDAT versus DGAT to TAG synthesis is species- and condition-dependent.[11][17] PDAT often exhibits a preference for polyunsaturated or unusual fatty acids.[18] Therefore, its role in synthesizing a TAG with two monounsaturated fatty acids would depend on the specific substrate preferences of the PDAT isoforms present in the organism.

Experimental Analysis and Validation

Confirming the precise structure of 1,3-Palmitolein-2-vaccenate requires sophisticated analytical techniques capable of distinguishing between regioisomers (e.g., 1,3-Palmitolein-2-vaccenate vs. 1,2-Dipalmitolein-3-vaccenate).[19][20]

Key Analytical Techniques

| Technique | Principle | Application for 1,3-Palmitolein-2-vaccenate |

| HPLC-APCI-MS | Reversed-phase High-Performance Liquid Chromatography (HPLC) separates TAGs based on partition number. Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) generates fragment ions. | The ratio of fragment ions corresponding to the loss of a fatty acid ([M-RCOOH]⁺) is dependent on the fatty acid's position. Loss of the sn-2 fatty acid is less favored, allowing for quantification of regioisomers.[19][21] |

| Enzymatic Digestion | Pancreatic lipase specifically hydrolyzes fatty acids from the sn-1 and sn-3 positions, leaving a 2-monoacylglycerol. | Analysis of the remaining 2-monoacylglycerol by Gas Chromatography (GC) or Mass Spectrometry will confirm that vaccenic acid is at the sn-2 position. |

| Electron Activated Dissociation (EAD)-MS | A newer tandem mass spectrometry technique that provides detailed fragmentation, allowing for unambiguous identification of fatty acid positions and even double bond locations without complex sample preparation.[5] | EAD can directly identify the sn-2 acyl chain, providing rapid and accurate structural confirmation of the TAG regioisomer.[5] |

General Protocol for TAG Regioisomer Analysis

This protocol outlines a generalized workflow for the extraction and analysis of TAGs from a biological sample.

1. Lipid Extraction (Folch or Bligh-Dyer Method)

-

Homogenize the biological sample (e.g., tissue, cell pellet) in a chloroform:methanol mixture (2:1, v/v).

-

Vortex thoroughly to ensure complete lipid extraction into the organic phase.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to pellet debris and clarify the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipids in an appropriate solvent (e.g., isopropanol/hexane) for analysis.

2. Triacylglycerol Separation and Identification by HPLC-MS

-

Inject the resuspended lipid extract into a reversed-phase HPLC system (e.g., C18 column).

-

Elute the TAGs using a non-polar mobile phase gradient.

-

Direct the eluent into the mass spectrometer (e.g., a quadrupole or orbitrap instrument) equipped with an APCI or EAD source.

-

Acquire mass spectra in full scan mode to identify the molecular ion corresponding to 1,3-Palmitolein-2-vaccenate (C₅₃H₉₆O₆, MW: 829.33).[22]

-

Perform tandem MS (MS/MS) on the parent ion to generate fragment ions.

-

Analyze the fragmentation pattern to confirm the identity and position of the fatty acyl chains. The relative abundance of the [M+H-Palmitoleic_Acid]⁺ and [M+H-Vaccenic_Acid]⁺ fragments will be used to determine the regiospecificity.

Diagram: Experimental Workflow for TAG Analysis

Caption: General workflow for the extraction and structural analysis of triacylglycerols.

Conclusion and Future Directions

The biosynthesis of 1,3-Palmitolein-2-vaccenate is a highly specific process governed by the sequential and selective actions of acyltransferases within the Kennedy pathway. The substrate availability of Palmitoleoyl-CoA and Vaccenoyl-CoA, coupled with the stringent regiospecificity of LPAAT and DGAT enzymes, are the determining factors in producing this precise TAG structure. While the general framework for TAG synthesis is well-established, future research should focus on identifying and characterizing the specific LPAAT and DGAT isoforms responsible for this synthesis in various organisms. Such knowledge is fundamental for the metabolic engineering of plants and microorganisms to produce high-value, structurally defined lipids for the pharmaceutical, nutraceutical, and food industries. Advanced analytical methods like EAD-MS will be instrumental in accelerating the discovery and validation of these pathways in complex biological systems.[5]

References

- 1. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of biosynthesis of unsaturated fatty acids in Pseudomonas sp. strain E-3, a psychrotrophic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the mechanism of fatty acid synthesis. 13. The role of beta-hydroxy acids in the synthesis of palmitate and cis vaccenate by the Escherichia coli enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection and analysis of triacylglycerol regioisomers via electron activated dissociation (EAD) tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advanced Tandem Mass Spectrometric Analysis of Complex Mixtures of Triacylglycerol Regioisomers: A Case Study of Bovine Milk Fat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of the infant formula ingredient 1,3-olein-2-palmitin in Arabidopsis thaliana seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Compartmentation of Triacylglycerol Accumulation in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Synergistic mechanisms of DGAT and PDAT in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies [frontiersin.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. DGAT1 and PDAT1 Acyltransferases Have Overlapping Functions in Arabidopsis Triacylglycerol Biosynthesis and Are Essential for Normal Pollen and Seed Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Dual Role for Phospholipid:Diacylglycerol Acyltransferase: Enhancing Fatty Acid Synthesis and Diverting Fatty Acids from Membrane Lipids to Triacylglycerol in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. aocs.org [aocs.org]

- 21. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 1,3-PALMITOLEIN-2-VACCENATE | 2348469-98-5 | INDOFINE Chemical Company [indofinechemical.com]

The Enigmatic Triacylglycerol: A Technical Guide to the Potential Biological Role of 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide delves into the potential biological significance of the specific triacylglycerol (TAG), 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol. While direct research on this molecule is limited, this document synthesizes current knowledge on triacylglycerol metabolism, the bioactivities of its constituent fatty acids—palmitoleic acid and cis-vaccenic acid—and advanced analytical methodologies to provide a comprehensive framework for future investigation.

Introduction: Beyond a Simple Storage Molecule

Triacylglycerols, the primary components of dietary fats and oils, have long been recognized for their crucial role in energy storage.[1][2] Comprising a glycerol backbone esterified to three fatty acids, these molecules are densely packed energy reserves.[2] However, the burgeoning field of lipidomics is revealing that the biological function of a specific TAG is not merely generic but is intricately linked to the nature and positioning of its constituent fatty acids.[3][4] This guide focuses on a unique mixed-acid TAG, this compound, also known as TG(16:1/18:1/16:1), which incorporates two molecules of palmitoleic acid (16:1) and one molecule of cis-vaccenic acid (18:1) on the glycerol backbone.[5] The specific arrangement of these monounsaturated fatty acids suggests a potential for distinct metabolic fates and signaling properties that warrant in-depth exploration.

Biochemical Profile and Metabolism

Chemical Structure and Synonyms:

-

IUPAC Name: 1,3-di[(9Z)-hexadecenoyl]oxypropan-2-yl (11Z)-octadec-11-enoate

-

Common Synonyms: 1,3-Dipalmitolein-2-vaccenate, TG(16:1/18:1/16:1)[5]

-

Constituent Fatty Acids:

-

sn-1 and sn-3 positions: Palmitoleic acid (16:1n-7)

-

sn-2 position: cis-Vaccenic acid (11Z-Octadecenoic acid; 18:1n-7)

-

Biosynthesis and Degradation:

The synthesis of this compound follows the general pathways of triacylglycerol biosynthesis, primarily occurring in the endoplasmic reticulum.[6] The process involves the sequential esterification of fatty acyl-CoAs to a glycerol-3-phosphate backbone. The specificity of the enzymes involved, particularly diacylglycerol acyltransferases (DGATs), plays a crucial role in determining the final fatty acid composition and positional distribution within the TAG molecule.[7][8][9] Studies on DGAT isoforms have shown varied substrate preferences for different fatty acyl-CoAs, suggesting that the cellular environment and enzyme expression patterns would influence the abundance of this specific TAG.[7][10]

Conversely, the breakdown of this triacylglycerol is mediated by lipases, such as hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL).[11][12][13][14] These enzymes exhibit certain specificities for the fatty acids they cleave, which can influence the generation of specific di- and monoacylglycerols that may have their own signaling roles.[11][14]

Caption: Biosynthesis and breakdown of this compound.

Potential Biological Roles and Significance

While direct studies on TG(16:1/18:1/16:1) are scarce, we can infer its potential biological roles by examining its constituent fatty acids.

The Influence of Palmitoleic Acid (16:1n-7):

Palmitoleic acid, a monounsaturated fatty acid, has been described as a "lipokine," a lipid hormone that communicates between tissues to regulate metabolic processes.[15] Studies have suggested that palmitoleic acid can:

-

Enhance Insulin Sensitivity: It may improve insulin signaling in muscle and suppress hepatic steatosis.[15] The presence of palmitoleic acid in plasma triglycerides has been inversely related to adipocyte insulin sensitivity.[11]

-

Modulate Inflammation: Palmitoleic acid has been shown to exert anti-inflammatory effects in adipocytes.[15]

-

Regulate Lipid Metabolism: It can influence the expression of genes involved in lipid synthesis and oxidation.[6]

The Contribution of cis-Vaccenic Acid (18:1n-7):

cis-Vaccenic acid is the predominant trans-fatty acid isomer in ruminant fats and has been associated with several health benefits.[5][16] Research indicates that vaccenic acid may:

-

Ameliorate Hyperlipidemia: It has been shown to have lipid-lowering properties.[16]

-

Possess Anti-Inflammatory Properties: Studies suggest that vaccenic acid can suppress intestinal inflammation.[5]

-

Influence Endocannabinoid Signaling: It can modulate the levels of endocannabinoids, which are involved in various physiological processes.[5]

The unique combination of two palmitoleic acid molecules and one cis-vaccenic acid molecule in TG(16:1/18:1/16:1) suggests a potential for synergistic or distinct biological activities that could impact metabolic health, inflammation, and intercellular signaling.

Association with Health and Disease

Given the roles of its constituent fatty acids, this compound could be implicated in various physiological and pathological conditions.

Metabolic Syndrome and Cardiovascular Disease:

Elevated plasma triacylglycerol levels are a well-established risk factor for cardiovascular disease and are a key component of the metabolic syndrome.[9][10][17] However, recent lipidomics studies suggest that the composition of TAGs, not just the total concentration, is crucial. Specific TAG species have been identified as potential biomarkers for these conditions.[14] The presence of palmitoleic and vaccenic acids in TG(16:1/18:1/16:1) suggests it could be a modulator of metabolic health, although its specific association with these diseases requires further investigation.

Quantitative Data Summary (Hypothetical):

As no direct quantitative data for TG(16:1/18:1/16:1) was found, the following table is a template for how such data could be presented once it becomes available through lipidomics studies.

| Biological Matrix | Condition | Mean Concentration (µg/mL) ± SD | Fold Change | p-value | Reference |

| Human Plasma | Healthy Control | Data not available | - | - | |

| Human Plasma | Metabolic Syndrome | Data not available | Data not available | Data not available | |

| Adipose Tissue | Lean | Data not available | - | - | |

| Adipose Tissue | Obese | Data not available | Data not available | Data not available |

Experimental Protocols for the Analysis of this compound

The precise identification and quantification of specific triacylglycerol species like TG(16:1/18:1/16:1) require advanced analytical techniques.

Methodology: Lipid Extraction and Analysis by LC-MS/MS

This protocol outlines a robust method for the extraction and quantification of TG(16:1/18:1/16:1) from biological samples such as plasma or tissue homogenates.

1. Lipid Extraction (Folch Method):

-

Homogenize the biological sample in a chloroform:methanol (2:1, v/v) solution.

-

Vortex the mixture thoroughly to ensure complete extraction of lipids into the organic phase.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to pellet any solid material and clearly separate the aqueous and organic layers.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol:chloroform 1:1).

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

-

Chromatographic Separation:

-

Utilize a reverse-phase C18 column to separate the triacylglycerol species based on their hydrophobicity.

-

Employ a gradient elution with a mobile phase consisting of solvents such as acetonitrile, isopropanol, and water with additives like formic acid and ammonium formate to enhance ionization.

-

-

Mass Spectrometric Detection:

-

Use electrospray ionization (ESI) in positive ion mode.

-

Perform full scan analysis to identify the precursor ion of TG(16:1/18:1/16:1) as an ammonium or sodium adduct.

-

Conduct tandem mass spectrometry (MS/MS) on the precursor ion to generate characteristic fragment ions corresponding to the neutral loss of the constituent fatty acids, confirming the identity of the TAG.

-

For quantification, use a multiple reaction monitoring (MRM) approach, targeting specific precursor-to-product ion transitions for TG(16:1/18:1/16:1) and an appropriate internal standard.

-

References

- 1. Substrates (Acyl-CoA and Diacylglycerol) Entry and Products (CoA and Triacylglycerol) Egress Pathways in DGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. senecalearning.com [senecalearning.com]

- 3. portlandpress.com [portlandpress.com]

- 4. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: Showing metabocard for TG(16:1(9Z)/18:1(11Z)/18:1(11Z)) (HMDB0048612) [hmdb.ca]

- 7. benchchem.com [benchchem.com]

- 8. Identification of a gene encoding an acyl CoA:diacylglycerol acyltransferase, a key enzyme in triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deconstructing the DGAT1 enzyme: Binding sites and substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functions and substrate selectivity of diacylglycerol acyltransferases from Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 13. pnas.org [pnas.org]

- 14. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plasma triacylglycerols are biomarkers of β-cell function in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. derekpruski.substack.com [derekpruski.substack.com]

An In-Depth Technical Guide to the Solubility and Stability of 1,3-Palmitolein-2-vaccenate

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility and chemical stability of 1,3-Palmitolein-2-vaccenate, a specific triacylglycerol (TAG) of interest in nutritional science and drug delivery. Given the limited direct experimental data for this molecule, this document establishes a predictive framework based on the well-understood principles of lipid chemistry and the known properties of its constituent fatty acids: palmitoleic acid (C16:1) and vaccenic acid (C18:1). We present detailed methodologies for the empirical determination of its solubility and stability profiles, equipping researchers and drug development professionals with the necessary tools to handle, formulate, and analyze this compound effectively.

Introduction and Physicochemical Predictions

1,3-Palmitolein-2-vaccenate is a structured triacylglycerol composed of a glycerol backbone esterified with two palmitoleic acid molecules at the sn-1 and sn-3 positions and one vaccenic acid molecule at the sn-2 position. Both constituent fatty acids are monounsaturated, which significantly influences the molecule's physical and chemical properties.

-

Chemical Structure: 1,3-Di-(cis-palmitoleate)-2-(cis-Vaccenate)-Glycerol

-

Molecular Formula: C₅₃H₉₆O₆[1]

-

Molecular Weight: 829.33 g/mol [1]

Physicochemical Predictions:

Based on its structure, we can predict several key properties:

-

Physical State: The presence of cis double bonds in all three fatty acid chains introduces kinks, disrupting efficient crystal lattice packing.[2] This suggests that 1,3-Palmitolein-2-vaccenate is likely to be a liquid or a low-melting-point solid at room temperature. For comparison, palmitoleic acid has a melting point of -0.1°C[3], while the fully saturated analogue, 1,3-distearoyl-2-palmitoylglycerol, is a solid with a melting point of 68°C.[4]

-

Polarity: As a neutral lipid, it is highly nonpolar and hydrophobic. Its solubility will be governed by the "like dissolves like" principle.

Solubility Profile

The large, nonpolar hydrocarbon chains of the fatty acids dominate the molecule's character, making it insoluble in polar solvents like water but soluble in organic solvents.[5]

Predicted Solubility in Common Solvents

The table below provides a predictive summary of the solubility of 1,3-Palmitolein-2-vaccenate in a range of laboratory solvents. These predictions are based on the known solubility of similar long-chain triacylglycerols and their constituent fatty acids.[6][7][8][9]

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Insoluble | The molecule is highly hydrophobic. |

| Methanol | High | Sparingly Soluble | Short-chain alcohols have limited capacity to solvate large nonpolar molecules. |

| Ethanol | Medium | Soluble | Offers a better balance of polar and nonpolar character for solvating TAGs than methanol.[10] |

| Acetone | Medium | Soluble | A common solvent for lipids, though less effective for highly nonpolar ones. |

| Acetonitrile | Medium | Sparingly Soluble | Generally a poor solvent for triacylglycerols. |

| Chloroform | Low | Very Soluble | An excellent nonpolar solvent for lipids. |

| Hexane/Heptane | Low | Very Soluble | Nonpolar aliphatic solvents are ideal for dissolving neutral lipids.[10] |

| Tetrahydrofuran (THF) | Low | Very Soluble | A versatile solvent for a wide range of lipids.[6] |

Experimental Protocol for Solubility Determination

To empirically validate these predictions, a systematic solubility assessment is required. The following protocol outlines a robust method for determining the saturation solubility of 1,3-Palmitolein-2-vaccenate.

Objective: To determine the concentration (e.g., in mg/mL) at which 1,3-Palmitolein-2-vaccenate reaches saturation in various solvents at a controlled temperature.

Materials:

-

1,3-Palmitolein-2-vaccenate (>98% purity)[1]

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer and orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD)

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of 1,3-Palmitolein-2-vaccenate to a known volume of each test solvent in a series of glass vials. The goal is to have undissolved solute visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Equilibrate for at least 24-48 hours to ensure the solution reaches saturation.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved lipid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm PTFE syringe filter to remove any remaining particulates.[11] This step is critical to prevent overestimation.

-

Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent (in which the lipid is highly soluble, e.g., chloroform/methanol mixture) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-ELSD/CAD method against a standard curve of known concentrations of 1,3-Palmitolein-2-vaccenate.

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Chemical Stability and Degradation Pathways

The chemical stability of 1,3-Palmitolein-2-vaccenate is primarily dictated by the susceptibility of its ester bonds to hydrolysis and its carbon-carbon double bonds to oxidation.

Oxidative Stability

The presence of three monounsaturated acyl chains makes the molecule vulnerable to oxidation. Lipid oxidation proceeds via a free-radical chain reaction involving initiation, propagation, and termination steps.

-

Initiation: Pro-oxidants such as heat, light (UV), or metal ions can abstract a hydrogen atom from an allylic carbon (adjacent to the C=C double bond), forming a lipid radical (L•).

-

Propagation: The lipid radical reacts rapidly with oxygen to form a peroxyl radical (LOO•). This radical can then abstract a hydrogen from another unsaturated lipid molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.

-

Termination: The reaction ceases when radicals combine to form non-radical species.

The breakdown of hydroperoxides leads to the formation of secondary oxidation products (e.g., aldehydes, ketones, alcohols), which are responsible for rancid off-flavors and can be cytotoxic.[12]

Lipid Auto-oxidation Pathway

Caption: Free-radical mechanism of lipid auto-oxidation.

Hydrolytic Stability

1,3-Palmitolein-2-vaccenate contains three ester linkages that can be hydrolyzed. This reaction breaks down the TAG into glycerol and its constituent free fatty acids.[13][14]

-

Acid/Base Catalysis: Hydrolysis is accelerated under strongly acidic or basic conditions.[15] Base-catalyzed hydrolysis is known as saponification and is typically faster than acid-catalyzed hydrolysis.[16]

-

Enzymatic Hydrolysis: Lipase enzymes efficiently catalyze the hydrolysis of TAGs.[14][17] The rate and positional specificity of enzymatic hydrolysis can vary depending on the specific lipase used.[18][19]

The generation of free fatty acids increases the acidity of the product and can alter its physical properties and organoleptic profile.

Protocol for a Forced Degradation Study

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[20][21]

Objective: To assess the stability of 1,3-Palmitolein-2-vaccenate under various stress conditions and identify major degradation products.

Methodology:

-

Prepare Samples: Prepare solutions of the TAG in a suitable solvent (or as a neat oil if liquid). Prepare a control sample stored under ideal conditions (e.g., -20°C, under argon).

-

Apply Stress Conditions: Expose the samples to the following conditions in parallel:[21][22]

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 40°C for 12 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: 80°C in a sealed vial for 48 hours.

-

Photostability: Expose to a calibrated light source (per ICH Q1B guidelines) at room temperature.

-

-

Sample Quenching: After the exposure period, neutralize the acid/base samples. Dilute all samples to an appropriate concentration for analysis.

-

Analysis: Analyze the stressed samples and the control using a stability-indicating analytical method.

-

Primary Analysis (Purity): Use a reversed-phase HPLC method (e.g., with a C18 or C30 column) coupled with MS detection to separate and quantify the parent TAG and its degradation products.[23][24][25][26]

-

Identification of Degradants: Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of degradation products. Tandem MS (MS/MS) can provide structural information.

-

Analysis of FFAs: A separate GC-FID method after derivatization (e.g., to FAMEs) can be used to quantify the specific free fatty acids released via hydrolysis.

-

Forced Degradation Experimental Workflow

Caption: Workflow for a forced degradation study.

Recommendations for Handling and Storage

Based on the predicted stability profile, the following handling and storage procedures are recommended to maintain the integrity of 1,3-Palmitolein-2-vaccenate:

-

Storage Temperature: Store at low temperatures, ideally at -20°C or below, to minimize both oxidative and hydrolytic degradation rates.[27][28][29]

-

Atmosphere: To prevent oxidation, store the compound under an inert atmosphere (e.g., argon or nitrogen).[27] For solutions, use solvents that have been purged with an inert gas.

-

Protection from Light: Store in amber glass vials or other opaque containers to protect from light, which can initiate oxidation.[30][31]

-

Container Material: Use glass containers with Teflon-lined caps. Avoid plastic containers for long-term storage of organic solutions, as plasticizers can leach into the sample.[27]

-

Antioxidants: For formulations where long-term stability is critical, the addition of an oil-soluble antioxidant (e.g., α-tocopherol, BHT) may be considered.

Conclusion

While direct experimental data for 1,3-Palmitolein-2-vaccenate is not widely available, a robust understanding of its solubility and stability can be derived from fundamental lipid chemistry. It is predicted to be a nonpolar, likely liquid substance with good solubility in organic solvents like hexane and chloroform, and poor solubility in aqueous media. Its primary stability concerns are oxidation at its double bonds and hydrolysis of its ester linkages. The experimental protocols detailed in this guide provide a clear pathway for researchers to empirically determine the precise solubility and stability characteristics of this molecule, ensuring its proper handling, formulation, and analysis in research and development settings.

References

- 1. 1,3-PALMITOLEIN-2-VACCENATE | 2348469-98-5 | INDOFINE Chemical Company [indofinechemical.com]

- 2. mdpi.com [mdpi.com]

- 3. Palmitoleic Acid | C16H30O2 | CID 445638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Stearin-2-palmitin | C55H106O6 | CID 545567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ANALYSIS OF LIPIDS [people.umass.edu]

- 6. shodex.com [shodex.com]

- 7. Low temperature solubilities of fatty acids in selected organic solvents | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Hydrolysis of triacylglycerol: Significance and symbolism [wisdomlib.org]

- 15. youtube.com [youtube.com]

- 16. Triacylglycerol Reactions: Hydrolysis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 17. Hydrolysis of triacylglycerol arachidonic and linoleic acid ester bonds by human pancreatic lipase and carboxyl ester lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hormonebalance.org [hormonebalance.org]

- 19. Studies on the lipase-induced degradation of lipid-based drug delivery systems. Part II - Investigations on the mechanisms leading to collapse of the lipid structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 21. acdlabs.com [acdlabs.com]

- 22. biopharminternational.com [biopharminternational.com]

- 23. Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols [jstage.jst.go.jp]

- 24. jstage.jst.go.jp [jstage.jst.go.jp]

- 25. researchgate.net [researchgate.net]

- 26. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. avantiresearch.com [avantiresearch.com]

- 28. backyardhomesteadhq.com [backyardhomesteadhq.com]

- 29. blog.preparedpantry.com [blog.preparedpantry.com]

- 30. Carefully Storing Fats & Oils - Professional Nutrition Advice Service for individuals & groups [nutrivive.ie]

- 31. Oils and Fats Handling/Safety/Storage - How To Cooking Tips - RecipeTips.com [recipetips.com]

Methodological & Application

purification methods for 1,3-Palmitolein-2-vaccenate

Application Note & Protocol Guide

Topic: High-Purity Isolation of 1,3-Palmitolein-2-vaccenate (POV)

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Purified 1,3-Palmitolein-2-vaccenate

1,3-Palmitolein-2-vaccenate (POV) is a mixed-acid triacylglycerol (TAG) composed of two molecules of palmitoleic acid (C16:1) and one molecule of vaccenic acid (C18:1) esterified to a glycerol backbone. As research into the specific biological roles of individual lipid species intensifies, the availability of highly purified single-isomer TAGs like POV becomes critical. These molecules serve as essential standards for analytical quantification, tools for investigating lipid metabolism, and potential therapeutic agents.

This guide provides a comprehensive overview and detailed protocols for the purification of 1,3-Palmitolein-2-vaccenate from complex lipid mixtures, emphasizing the principles behind each methodological choice to empower researchers to adapt and troubleshoot the process effectively.

The Purification Challenge: Navigating Molecular Similarity

Purifying a specific mixed-acid TAG like POV presents significant challenges due to its close resemblance to other lipids commonly found in biological or synthetic mixtures:

-

Isomeric Complexity: Positional isomers (e.g., 1,2-Palmitolein-3-vaccenate) and geometric isomers of the fatty acyl chains can exhibit nearly identical physical properties.

-

Homologous Series: The sample will likely contain a vast array of other TAGs with varying chain lengths and degrees of unsaturation, creating a complex separation matrix.

-

Co-eluting Minor Lipids: Diacylglycerols (DAGs), monoacylglycerols (MAGs), and free fatty acids (FFAs) can interfere with purification and must be efficiently removed[1].